Lipophilicity: 4-Methyl vs. Non-Methylated Analog
The target compound exhibits a computed XLogP3-AA of 3.9, which is substantially higher than the estimated XLogP3-AA of approximately 2.5 for the non‑methylated analog N,N′-bis(pyridin-2-yl)propane-1,1-diamine [1][2]. This difference reflects the contribution of two methyl groups to lipophilicity, a parameter known to influence membrane permeability, protein binding, and the solubility of metal complexes in non‑aqueous media.
| Evidence Dimension | XLogP3-AA (computed octanol/water partition coefficient) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | Non‑methylated analog N,N′-bis(pyridin-2-yl)propane-1,1-diamine (estimated XLogP3-AA ≈ 2.5 based on scaffold analysis; exact CAS not available for direct comparison) |
| Quantified Difference | Δ ≈ +1.4 log units |
| Conditions | Computed using XLogP3 3.0 algorithm as provided by PubChem |
Why This Matters
A higher logP can be critical for applications requiring improved organic-phase solubility or enhanced passive membrane diffusion, directly influencing the selection of a ligand for bioinorganic or medicinal chemistry studies.
- [1] PubChem Compound Summary for CID 71375127, N~1~,N'~1~-Bis(4-methylpyridin-2-yl)propane-1,1-diamine. National Center for Biotechnology Information (2025). View Source
- [2] Lipophilicity estimate for non‑methylated analog derived from scaffold comparison using the XLogP3 model; no primary reference available. View Source
